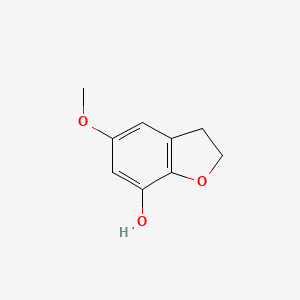

5-Methoxy-2,3-dihydro-1-benzofuran-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C9H10O3/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h4-5,10H,2-3H2,1H3 |

InChI Key |

OBNZOSHPGASBSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)OCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2,3 Dihydro 1 Benzofuran 7 Ol and Its Analogs

Strategies for Dihydrobenzofuran Core Construction

The formation of the dihydrobenzofuran ring system can be achieved through several strategic bond formations, primarily involving intramolecular or intermolecular reactions. These strategies are often categorized by the type of reaction employed to construct the fused heterocyclic system.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of benzofurans and their dihydro derivatives. These reactions typically involve the formation of a C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. Acid-catalyzed cyclization of acetals is one such method. For instance, a substituted acetal (B89532) can be treated with a polyphosphoric acid (PPA) to induce cyclization. The mechanism involves protonation under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion. The aromatic ring then undergoes nucleophilic addition to this ion, leading to the cyclized product. cnr.it

Another common approach is the cyclization of ortho-alkynylphenols, which can be facilitated by acid or base catalysis to form the benzofuran ring system. researchgate.net

Intramolecular Condensation Approaches

Intramolecular condensation reactions provide a direct route to the dihydrobenzofuran core. For example, phenacyl phenyl ether can undergo cyclization via a condensation reaction using polyphosphoric acid (PPA) in xylene at elevated temperatures to form 2-arylbenzofurans. nih.gov More recent developments have seen palladium-catalyzed intramolecular condensation of 2-hydroxyphenyl-substituted enones with diazo compounds to afford 2,2,3-trisubstituted dihydrobenzofuran derivatives in moderate to excellent yields. organic-chemistry.org

Oxidative Coupling Methods in Dihydrobenzofuran Synthesis

Oxidative coupling has emerged as a powerful tool for C-C and C-O bond formation in the synthesis of dihydrobenzofurans. These methods often proceed under mild conditions and can offer high efficiency. One such strategy involves the one-pot oxidative coupling of hydroquinones bearing an electron-withdrawing group with olefins in the presence of a Lewis acid like FeCl₃ and an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This reaction proceeds through the in situ formation of a benzoquinone, which then reacts with the olefin. nih.gov

Furthermore, photocatalytic methods have been developed for the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes, enabling the use of benign terminal oxidants like ammonium (B1175870) persulfate. researchgate.net This approach has been successfully applied to the synthesis of dihydrobenzofuran natural products. researchgate.net

Palladium-Mediated Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, including dihydrobenzofurans. These methods offer high selectivity and functional group tolerance. A notable example is the palladium-catalyzed domino Heck/cross-coupling reaction of alkene-tethered aryl iodides. This process allows for the formation of one C-O and two C-C bonds in a single operation, constructing the dihydrobenzofuran ring linked to another heterocycle. researchgate.net

Another strategy involves the palladium-catalyzed direct 3-arylation of benzofurans, which provides a cost-effective and environmentally friendly route to 3-arylbenzofuran derivatives. nih.gov Additionally, palladium-catalyzed coupling of cuprous aryl acetylenes with o-halophenols is a widely used method for synthesizing 2-arylbenzofurans. nih.gov

| Reaction Type | Catalyst/Reagent | Key Transformation | Reference(s) |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Cyclization of acetals | cnr.it |

| Intramolecular Condensation | Pd(cinnamyl)Cl]₂ | Condensation of 2-hydroxyphenyl-substituted enones with diazo compounds | organic-chemistry.org |

| Oxidative Coupling | FeCl₃, DDQ | Coupling of hydroquinones with olefins | nih.gov |

| Photocatalytic Cycloaddition | Ru(bpz)₃(PF₆)₂ | [3+2] cycloaddition of phenols and styrenes | researchgate.net |

| Domino Heck/Cross-Coupling | Palladium Catalyst | Reaction of alkene-tethered aryl iodides | researchgate.net |

| Direct Arylation | Palladium Catalyst | 3-arylation of benzofurans | nih.gov |

| Coupling-Cyclization | Pd(II)/CuI/PPh₃ | Coupling of 2-iodophenol (B132878) with terminal alkynes | nih.gov |

Targeted Synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-ol

The synthesis of the specifically substituted this compound requires a carefully planned route that allows for the precise placement of the methoxy (B1213986) and hydroxyl groups on the aromatic ring.

Synthetic Pathways from Substituted Phenols

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted phenol (B47542), such as methoxyhydroquinone. An oxidative coupling reaction provides a promising approach.

For instance, a one-pot oxidative coupling of a hydroquinone (B1673460) derivative, such as 2-methoxyhydroquinone, with an olefin in the presence of a Lewis acid catalyst and an oxidant can lead to the formation of the dihydrobenzofuran ring. The reaction is thought to proceed via the in-situ oxidation of the hydroquinone to the corresponding benzoquinone, which then undergoes a [3+2] cycloaddition with the olefin. nih.gov Subsequent intramolecular cyclization would then yield the desired dihydrobenzofuran core with the desired substitution pattern. The choice of olefin would determine the substituent at the 2-position of the resulting dihydrobenzofuran. For the synthesis of the parent this compound, a simple olefin like ethylene (B1197577) or a synthetic equivalent would be required.

Utilizing Vanillin (B372448) and Related Aromatic Aldehydes as Starting Materials

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-sourced phenolic aldehyde, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, including benzofuran derivatives. nih.govworktribe.com Its inherent substitution pattern—a hydroxyl, a methoxy, and an aldehyde group on the aromatic ring—makes it an ideal precursor for building the core structure of this compound and its analogs.

The transformation of vanillin into benzofuran scaffolds often involves a sequence of reactions designed to construct the fused furan ring. One common strategy involves converting the aldehyde group into a two-carbon unit that can subsequently cyclize with the ortho-phenolic hydroxyl group. For instance, vanillin can undergo a Mannich reaction to form a dimethylaminomethyl derivative, which is then converted into a phosphonium (B103445) salt. This salt can be condensed with acyl chlorides, such as 4-methoxybenzoyl chloride, in the presence of a base like triethylamine (B128534) to yield a 2-aryl-5-carboxaldehyde-7-methoxybenzofuran. researchgate.net Another approach involves an aldol (B89426) condensation of a substituted acetophenone (B1666503) with vanillin to form a chalcone (B49325) intermediate, which can then undergo oxidative cyclization to yield the flavone (B191248) (a type of benzofuran derivative). mdpi.com

Furthermore, Sonogashira coupling reactions provide a pathway to benzofurans from vanillin. This typically involves the iodination of vanillin, followed by a palladium-copper catalyzed coupling with a terminal alkyne, leading to cyclization via the ortho-phenolic group. nih.gov These methodologies highlight the utility of vanillin in providing the foundational aromatic core for more complex benzofuran structures.

Regioselective Introduction of Methoxy and Hydroxyl Groups

Achieving specific substitution patterns on the benzofuran ring is critical for modulating the biological activity of the resulting compounds. The regioselective synthesis of benzofuranones and their subsequent conversion to benzofurans allows for programmable substitution at any desired position. nih.govoregonstate.edu One effective strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which proceeds through a Diels-Alder cycloaddition followed by a retro-cycloaddition. This cascade reaction allows for a high degree of regiocontrol in the formation of substituted phenols, which are precursors to benzofurans. oregonstate.edu

Classical synthetic strategies often face challenges with regiochemical control, especially during intramolecular cyclization of α-phenoxycarbonyl compounds. oregonstate.edu The outcome can be dependent on steric and electronic factors, sometimes leading to mixtures of regioisomers. oregonstate.edu Advanced methods, however, have been developed to overcome these limitations. For example, regioselective electrophilic aromatic substitution has been used to introduce formyl and nitro groups specifically at the C-3 position of 5-alkyl-7-methoxy-2-phenylbenzo[b]furans. researchgate.net This demonstrates that even with pre-existing substituents, directed functionalization is achievable, allowing for the precise placement of hydroxyl, methoxy, and other groups on the benzofuran scaffold.

Stereoselective Synthesis of 2,3-Dihydrobenzofuran (B1216630) Systems

The 2,3-dihydrobenzofuran core often contains one or more stereocenters, making stereoselective synthesis a crucial aspect of its chemistry. The development of asymmetric catalytic methods has provided powerful tools for accessing enantiomerically pure or enriched dihydrobenzofurans.

A variety of transition metal-catalyzed reactions have been successfully employed for the asymmetric synthesis of 2,3-dihydrobenzofurans. These methods often involve the creation of chiral centers through C-H activation, cycloaddition, or intramolecular cyclization reactions.

Key approaches for chiral induction include:

Rhodium-Catalyzed Reactions : Chiral rhodium catalysts have been utilized for the asymmetric synthesis of dihydrobenzofurans through intramolecular C-H insertion of carbene precursors or [3+2] annulation reactions. nih.govorganic-chemistry.org These methods can produce highly substituted dihydrobenzofurans with excellent diastereomeric and enantiomeric ratios. nih.gov

Palladium-Catalyzed Reactions : Enantioselective palladium-catalyzed reactions, such as Heck/Tsuji-Trost sequences and iodine atom transfer cycloisomerization, provide access to chiral 2,3-dihydrobenzofurans from readily available starting materials like o-bromophenols and olefin-tethered aryl iodides. organic-chemistry.org Chiral phosphoric acids have also been used in conjunction with palladium catalysis for intermolecular carboetherification. researchgate.net

Ruthenium-Catalyzed Reactions : Asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed using ruthenium(II) catalysts. This approach allows for the synthesis of 2,3-dihydrobenzofurans that contain chiral all-carbon quaternary stereocenters in high yields and enantioselectivities. researchgate.net

Biocatalysis : Engineered heme-containing proteins, such as myoglobins, have been developed as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This biocatalytic strategy yields stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee). rochester.edu

These catalytic systems often rely on chiral ligands or co-catalysts to control the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers of complex dihydrobenzofuran derivatives. researchgate.netresearchgate.net

Table 1: Overview of Catalytic Systems for Chiral Induction in Dihydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Key Features |

| Rhodium/Chiral Ligands | C-H Insertion / Annulation | Good to excellent yields; remarkable diastereomeric and enantiomeric ratios. nih.gov |

| Palladium/Chiral Ligands | Heck/Tsuji-Trost / Cycloisomerization | Excellent regio- and enantiocontrol; high functional group tolerance. organic-chemistry.org |

| Ruthenium/Chiral Amine | Intramolecular Hydroarylation | Forms all-carbon quaternary stereocenters; high yields and enantioselectivities. researchgate.net |

| Engineered Myoglobins | Biocatalytic Cyclopropanation | Extremely high diastereo- and enantioselectivity (>99.9% de/ee). rochester.edu |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Mediates divergent pathways for synthesis of various heterocyclic systems. researchgate.net |

When a stereoselective synthesis is not employed, a racemic mixture of enantiomers is often produced. The separation of these enantiomers, known as resolution, is necessary to obtain optically pure compounds. Since enantiomers possess identical physical properties (e.g., boiling point, solubility), resolution techniques rely on their differential interaction with a chiral environment. chemistrysteps.com

A primary method for resolving enantiomers is their conversion into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. chemistrysteps.comlibretexts.org For racemic alcohols, such as 2,3-dihydro-benzofuran-3-ols, this can be achieved by reaction with a chiral resolving agent. For example, racemic anti-2,2-disubstituted benzofuran-3-ols have been resolved through transesterification with (R)-pantolactone, allowing for the separation of the pure enantiomers. researchgate.net

For racemic bases, chiral acids like (+)-tartaric acid or (-)-mandelic acid are used to form diastereomeric salts that can be separated by fractional crystallization. libretexts.org Similarly, racemic acids can be resolved using chiral bases such as brucine (B1667951) or synthetic amines like 1-phenylethanamine. libretexts.org Chromatographic methods, particularly those employing a Chiral Stationary Phase (CSP), are also highly effective for separating enantiomers with high purity. mdpi.com

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques are often employed. Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, particularly for the construction of heterocyclic scaffolds like benzofurans.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govsemanticscholar.orgorganic-chemistry.org This technique has been successfully applied to the synthesis of various benzofuran derivatives.

For example, the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been achieved with significantly improved efficiency under microwave conditions. semanticscholar.orgresearchgate.net Similarly, benzofuran-2-carboxamide (B1298429) derivatives have been prepared using microwave-assisted parallel synthesis. scilit.com The rapid and efficient nature of microwave heating makes it an attractive method for building libraries of compounds for medicinal chemistry research. nih.govnih.gov The synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids has also been accomplished using a mild, microwave-assisted route, which importantly proceeds without racemization of the chiral center. organic-chemistry.org This preservation of optical purity, combined with reduced reaction times and high yields, underscores the significant advantages of microwave-assisted techniques in the synthesis of complex benzofuran structures. organic-chemistry.org

Derivatization and Structure Activity Relationship Sar Studies of 5 Methoxy 2,3 Dihydro 1 Benzofuran 7 Ol Derivatives

Functionalization of the Hydroxyl Group at C-7

The phenolic hydroxyl group at the C-7 position is a primary target for derivatization due to its chemical reactivity and its potential to act as a hydrogen bond donor, which is often critical for interaction with biological targets. nih.gov Functionalization at this site can significantly impact a compound's solubility, lipophilicity, and metabolic stability.

Etherification and Esterification Strategies

Etherification and esterification are common strategies to modify the C-7 hydroxyl group. These reactions replace the polar hydroxyl proton with alkyl (ether) or acyl (ester) groups, which can alter the compound's binding affinity, cell permeability, and pharmacokinetic profile.

Etherification involves the reaction of the C-7 phenoxide with an alkyl halide or other electrophile to form an ether linkage. This modification can increase lipophilicity and may introduce new binding interactions. For instance, converting the hydroxyl to a methoxy (B1213986) or a benzyloxy group can probe the steric and electronic requirements of the target's binding pocket.

Esterification converts the hydroxyl group into an ester, which can serve multiple purposes. Esters can enhance oral absorption and are often used in prodrug design, as they can be hydrolyzed in vivo by esterase enzymes to release the active parent phenol (B47542). academicjournals.org The choice of the acyl group can be varied to control the rate of hydrolysis and other properties. Studies on related 2-carboxy-6-methoxy-2,3-dihydrobenzofuran structures have explored a range of esters to modulate compound characteristics. academicjournals.org

Table 1: Examples of C-7 Ester and Ether Derivatives and Their Potential Impact This table is illustrative, based on common chemical strategies.

| Derivative Type | R Group at C-7 | Synthetic Reagent | Potential Impact on Properties |

|---|---|---|---|

| Ester | -COCH₃ (Acetate) | Acetic Anhydride / Acetyl Chloride | Increased lipophilicity; potential for rapid enzymatic cleavage. |

| Ester | -COC(CH₃)₃ (Pivalate) | Pivaloyl Chloride | Sterically hindered, may slow hydrolysis, increasing duration of action. |

| Ester | -CO-Ph (Benzoate) | Benzoyl Chloride | Significantly increases lipophilicity; introduces aromatic interaction potential. |

| Ether | -CH₃ (Methyl) | Methyl Iodide / Dimethyl Sulfate | Blocks hydrogen bonding; increases lipophilicity. |

| Ether | -CH₂Ph (Benzyl) | Benzyl Bromide | Adds significant steric bulk and lipophilicity. |

Introduction of Amine and Heterocyclic Moieties

Introducing nitrogen-containing functional groups, such as amines and heterocycles, at the C-7 position can introduce basic centers, which may form salt bridges with acidic residues in a biological target and improve aqueous solubility.

Amines can be introduced via multi-step synthesis, for example, by converting the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine. In related benzofuran (B130515) systems, aminomethylation has been successfully applied to 7-hydroxyisoflavones, demonstrating a viable pathway for introducing amino groups adjacent to the phenolic oxygen. These basic moieties can profoundly influence the pharmacokinetic profile and target engagement of the molecule.

Heterocyclic moieties are prevalent in pharmacologically active compounds and can be tethered to the C-7 position, often via an ether or amine linker. researchgate.net The choice of heterocycle (e.g., piperazine, triazole, imidazole) can introduce a wide array of properties, including hydrogen bonding capabilities, steric bulk, and metabolic stability. nih.gov SAR studies on benzofuran derivatives have shown that the introduction of heterocyclic rings can lead to potent biological activity, although much of this research has focused on substitution at the C-2 position. nih.govresearchgate.net

Prodrug Design through Hydroxyl Derivatization

The C-7 hydroxyl group is an ideal handle for creating prodrugs, which are inactive precursors that are converted into the active drug in vivo. This strategy is often employed to overcome poor solubility, low permeability, or rapid metabolism.

A prominent example is seen in the development of BNC105, a benzofuran-based antitumor agent. The parent compound, containing a C-7 hydroxyl group, showed potent activity. To improve its pharmaceutical properties, a disodium (B8443419) phosphate (B84403) ester prodrug (BNC105P) was synthesized. nih.gov This highly water-soluble prodrug is rapidly cleaved by phosphatases in vivo to release the active C-7 hydroxyl compound. This strategy resulted in a tenfold increase in antitumor activity and an eightyfold improvement in selectivity, highlighting the power of hydroxyl derivatization in prodrug design. nih.gov

Table 2: Comparison of a C-7 Hydroxyl Benzofuran (Parent Drug) and its Phosphate Ester Prodrug Data based on the BNC105/BNC105P example. nih.gov

| Compound | Functional Group at C-7 | Key Property | Relative In Vitro Antitumor Activity | Relative Selectivity |

|---|---|---|---|---|

| Parent Drug (e.g., BNC105) | -OH | Active Pharmacophore | 1x | 1x |

| Prodrug (e.g., BNC105P) | -OPO₃²⁻ 2Na⁺ | High water solubility; inactive form | 10x (after in vivo cleavage) | 80x |

Modifications of the Methoxy Group at C-5

The methoxy group at C-5 is an electron-donating group that influences the electronic character of the aromatic ring. Its modification, primarily through demethylation, provides access to a new phenolic hydroxyl group, which can then be further functionalized.

O-Demethylation and Subsequent Alkylation or Acylation

O-Demethylation is the conversion of the C-5 methoxy group to a hydroxyl group, yielding a dihydroxy-2,3-dihydro-1-benzofuran scaffold. This transformation is typically achieved under harsh conditions using specific reagents. chem-station.com

Common reagents for O-demethylation include:

Boron tribromide (BBr₃): A powerful Lewis acid that effectively cleaves aryl methyl ethers, often at low temperatures. chem-station.com

47% Hydrobromic acid (HBr): A strong Brønsted acid requiring high temperatures to effect demethylation. chem-station.com

Aluminum chloride (AlCl₃): Another Lewis acid that can be used for demethylation. chem-station.com

Once the 5,7-dihydroxy derivative is formed, the new hydroxyl group at C-5 can undergo alkylation or acylation . These reactions are analogous to those at the C-7 position but may exhibit different reactivity due to the varied electronic environment. Selective functionalization of one hydroxyl group over the other often requires the use of protecting groups or carefully controlled reaction conditions.

Impact on Electronic Properties and Biological Activity

Modifying the C-5 methoxy group has a profound effect on the molecule's electronic properties and its potential biological activity. The conversion of the electron-donating methoxy group (-OCH₃) to a hydroxyl group (-OH) alters the molecule in several ways:

Electronic Effect: While both groups are electron-donating through resonance, the hydroxyl group is also a hydrogen bond donor, a property the methoxy group lacks.

Polarity: The dihydroxy derivative is significantly more polar than the parent 5-methoxy compound.

These changes directly impact biological activity. For many classes of benzofurans, the presence of a hydroxyl group at C-5 is strongly correlated with increased antibacterial activity. nih.gov The ability to act as a hydrogen bond donor is often a crucial component of the pharmacophore, enabling key interactions within the active site of a target enzyme or receptor. Strategic O-demethylation can therefore "unmask" a critical functional group, leading to a significant increase in biological potency. nih.gov Conversely, replacing the methoxy group with larger alkyl or acyl groups could introduce steric hindrance or new lipophilic interactions, further refining the structure-activity relationship.

Introduction of Substituents on the Aromatic Ring (C-4, C-6)

The aromatic ring of the 5-methoxy-2,3-dihydro-1-benzofuran-7-ol scaffold is rich in electrons due to the activating effects of the hydroxyl and methoxy groups. This electron-rich nature makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents at the C-4 and C-6 positions, which are ortho and para to the activating groups.

Halogenation at Specific Positions

The introduction of halogen atoms onto the benzofuran core can significantly influence the biological activity of the resulting derivatives. nih.gov Halogenation of the this compound ring is directed by the existing activating groups. The C-7 hydroxyl group and the C-5 methoxy group are both ortho-, para-directing. Consequently, electrophilic halogenation is expected to occur at the positions ortho and para to these groups, which are C-6 (ortho to -OH, para to -OCH₃), and C-4 (ortho to -OCH₃).

Research on related benzofuran structures supports this regioselectivity. For instance, the chlorination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with in situ generated chlorine gas has been shown to yield the 4-chloro derivative. nih.gov Similarly, bromination of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform (B151607) leads to substitution at the acetyl group, but highlights that the aromatic ring's reactivity is a key factor in determining reaction outcomes. nih.govresearchgate.net

The specific conditions for halogenation can be tailored to favor substitution at either the C-4 or C-6 position, although mixtures of isomers are possible. The choice of halogenating agent and reaction conditions is crucial for achieving high selectivity.

Table 1: Examples of Halogenation Reactions on Related Benzofuran Scaffolds Click on column headers to sort

| Starting Material | Reagent | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄ + HCl) | C-4 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

Electrophilic Aromatic Substitution for C-7 Functionalization

While the C-4 and C-6 positions are highly activated, functionalization at other positions can be achieved through various electrophilic aromatic substitution (EAS) reactions. Formylation, for instance, is a key reaction for introducing a reactive aldehyde group. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgchemistrysteps.comwikipedia.org This reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium salt). chemistrysteps.comwikipedia.org

Given the electron-donating nature of the substituents on the this compound ring, it is an excellent candidate for the Vilsmeier-Haack reaction. Studies on analogous compounds, such as 7-methoxy-2-phenylbenzofurans, have demonstrated successful formylation. rsc.org For example, the synthesis of 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde involves an intramolecular Wittig reaction, showcasing the utility of aldehydes in synthesizing complex benzofurans. researchgate.net The aldehyde group can then serve as a versatile handle for further modifications, such as the synthesis of Schiff bases or other derivatives.

The regioselectivity of the Vilsmeier-Haack reaction on the target scaffold would be influenced by the directing effects of both the -OH and -OCH₃ groups, as well as steric factors.

Preparation of Organoboronic Acid Derivatives for Cross-Coupling

Organoboronic acids and their esters are crucial intermediates in modern organic synthesis, particularly for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comtezu.ernet.in Preparing a boronic acid derivative of this compound, for example at the C-7 position, would create a versatile building block for introducing a wide array of aryl, heteroaryl, or alkyl groups.

The synthesis of such a derivative typically involves ortho-lithiation of a protected form of the starting material, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. The availability of commercial boronic acids of related structures, such as (5-Methoxybenzofuran-7-yl)boronic acid, indicates the feasibility of this approach. bldpharm.com

Once synthesized, these boronic acid derivatives can be coupled with various aryl or heteroaryl halides or triflates. The Suzuki-Miyaura reaction is known for its high tolerance of functional groups and generally mild reaction conditions, making it a powerful tool for structure-activity relationship (SAR) studies. researchgate.net This allows for the systematic exploration of the chemical space around the benzofuran core to optimize biological activity. mdpi.com

Alterations of the Dihydrofuran Ring (C-2, C-3)

Modifications to the dihydrofuran ring, including the introduction of substituents at the C-2 and C-3 positions or altering the ring size, are key strategies in the derivatization of the core scaffold to explore SAR.

Introduction of Alkyl, Aryl, or Heteroaryl Substituents

Introducing substituents at the C-2 and C-3 positions of the dihydrofuran ring can significantly impact the molecule's three-dimensional shape and its interaction with biological targets. Various synthetic methodologies have been developed to access such substituted dihydrobenzofurans. cnr.it

One common approach involves the cyclization of appropriately substituted precursors. For example, new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been synthesized starting from trans-2,3-diaryloxiranes through regio- and stereoselective nucleophilic oxiranyl ring-opening reactions. nih.govcnr.it Other methods include palladium-catalyzed oxidative cyclization or tandem reactions that construct the dihydrofuran ring while incorporating the desired substituents. organic-chemistry.org

Table 2: Synthetic Strategies for C-2/C-3 Substituted Dihydrobenzofurans Use the search bar to filter by strategy or product type

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Oxiranyl Ring-Opening | trans-2,3-diaryloxiranes | - | trans-2,3-diaryl-2,3-dihydrobenzofurans | nih.govcnr.it |

| Palladium-Catalyzed Cyclization | Allyl aryl ethers | Pd(II) catalysts | 2-Methylbenzofurans | nih.gov |

Ring Expansion or Contraction (e.g., to Benzopyrans or Chromenes)

Altering the heterocyclic ring size from a five-membered dihydrofuran to a six-membered benzopyran (chromene) or chromane (B1220400) can lead to derivatives with distinct pharmacological profiles. Several synthetic routes have been developed for the synthesis of these expanded ring systems. psu.eduderpharmachemica.com

One method involves the electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov Another approach is the palladium(II)-catalyzed oxidative cyclization of aryl homoallyl ethers to directly form chromenes. nih.gov It is also possible to construct fused systems, such as dihydrobenzofuro[3,2-b]chromenes, from 3-bromoflavan derivatives through an intramolecular Sₙ2 type cyclization. nih.gov

Ring contraction, while less common for this specific scaffold, is a known transformation in heterocyclic chemistry. For the 2,3-dihydrobenzofuran (B1216630) system, ring expansion is a more frequently explored avenue for structural diversification. These transformations highlight the chemical versatility of the benzofuran scaffold and provide access to a broader range of heterocyclic structures for biological evaluation. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, these analyses provide critical insights into designing compounds with enhanced potency and selectivity. By systematically modifying the core structure and evaluating the resulting changes in efficacy, researchers can identify key molecular features responsible for desired biological effects.

Influence of Substituent Position and Nature on Biological Efficacy

The biological efficacy of benzofuran derivatives is highly dependent on the type of chemical groups (substituents) attached and their specific locations on the molecular scaffold. researchgate.netnih.gov Research has shown that even minor modifications can lead to significant changes in activity, underscoring the importance of substituent placement.

Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position of the ring were particularly crucial for the compounds' cytotoxic activity. nih.gov The introduction of ester groups or various heterocyclic rings at this position has been a key strategy in modulating the biological effects of these compounds. rsc.org

The nature of the substituent is as important as its position. For instance, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran structure has been consistently shown to increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov However, the specific position of the halogen is a critical determinant of its ultimate effect on biological activity. nih.gov In some cases, the combination of substituents can be detrimental; for example, the presence of two halogen-substituted rings combined with the absence of a methoxy group on a heterocyclic ring led to a complete loss of cytotoxicity in one study of hybrid derivatives. nih.gov

Beyond anticancer applications, SAR studies have revealed that substituents on the phenyl group at the 2-position, as well as hydroxyl, halogen, and amino groups at the 5-position, are closely linked to the antibacterial activity of benzofuran compounds. rsc.org

| Position | Substituent Type | Influence on Biological Efficacy | Reference |

|---|---|---|---|

| C-2 | Ester groups, Heterocyclic rings | Crucial for cytotoxic activity. | nih.govrsc.org |

| General | Halogens (Br, Cl, F) | Often significantly increases anticancer activity, potentially through halogen bonding. | nih.gov |

| C-5 | Hydroxyl, Halogen, Amino groups | Closely related to antibacterial activity. | rsc.org |

| Multiple | Halogen-substituted rings without a methoxy group | Can be detrimental to cytotoxic activity in certain hybrid structures. | nih.gov |

Role of Stereochemistry in Ligand-Receptor Interactions and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a ligand (the drug molecule) and its biological receptor. Since receptors are themselves chiral, they often exhibit a preference for one stereoisomer over another, leading to significant differences in potency and efficacy.

For derivatives of 2,3-dihydro-1-benzofuran, which can possess asymmetric carbon atoms, the stereochemical configuration is a critical factor in determining biological activity. A notable example comes from a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov In this research, the most selective compound was synthesized as a racemic mixture (containing equal amounts of both enantiomers). nih.gov Subsequent separation of the enantiomers revealed that the biological activity was stereospecific; the S enantiomer was identified as the active form, while the R enantiomer was presumably inactive. nih.gov

Further evidence for the importance of stereochemistry is found in studies of trans-2,3-diaryl-2,3-dihydrobenzofurans. An enantioenriched version of a derivative (with a 50% enantiomeric excess) demonstrated greater potency in reducing prostaglandin (B15479496) E2 production compared to its racemic counterpart. cnr.it This finding strongly suggests a stereoselective interaction within the biological pathway responsible for this anti-inflammatory effect. cnr.it Similarly, detailed studies on related heterocyclic structures have confirmed that different stereoisomers can adopt distinct binding poses within a receptor's active site, with molecular modeling identifying key amino acid interactions that account for the observed differences in affinity. uj.edu.pl

| Compound Class | Biological Target/Activity | Key Stereochemical Finding | Reference |

|---|---|---|---|

| 2,3-dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) Agonists | The S enantiomer was identified as the active isomer. | nih.gov |

| trans-2,3-diaryl-2,3-dihydrobenzofurans | Anti-inflammatory (PGE2 reduction) | An enantioenriched compound showed higher potency than the racemic mixture. | cnr.it |

| Hydantoin derivatives (related heterocycles) | Serotonin 5-HT7 Receptor | Radioligand binding showed a clear preference for a specific configuration; modeling revealed different binding poses for different stereoisomers. | uj.edu.pl |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kashanu.ac.irbrieflands.com These models use calculated molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds.

For benzofuran derivatives, QSAR studies have been successfully employed to guide the design of new molecules with enhanced activity. These models are typically developed using statistical methods such as multiple linear regression (MLR) or more complex machine learning approaches like artificial neural networks (ANN). brieflands.comeurjchem.comfrontiersin.org

A QSAR study conducted on a series of benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a target in cancer therapy, illustrates the utility of this approach. eurjchem.comresearchgate.net Researchers developed an MLR model that effectively predicted the anticancer activity of the compounds. The final model relied on just two descriptors: minHBint4 (related to the molecule's hydrogen bonding potential) and Wlambda1.unity (a 3D-MoRSE descriptor related to molecular shape). eurjchem.com

The development of a robust QSAR model requires rigorous validation to ensure its predictive power. eurjchem.com Statistical parameters are used to assess the model's quality, including:

R² (Coefficient of determination): Measures how well the model fits the training data.

Q²LOO (Leave-one-out cross-validation R²): Assesses the model's internal stability and robustness.

R²ext (External validation R²): Evaluates the model's ability to predict the activity of an independent test set of compounds. eurjchem.comresearchgate.net

In the aforementioned HKMT inhibitor study, the QSAR model demonstrated strong statistical validation, confirming its stability and predictive capacity. eurjchem.comresearchgate.net Such validated models serve as powerful tools, allowing for the rapid and cost-effective virtual screening of potential drug candidates before committing to chemical synthesis and biological testing. eurjchem.com

| QSAR Model Example | Method | Key Descriptors | Statistical Validation Parameters | Reference |

|---|---|---|---|---|

| Benzofuran and Indole Derivatives as HKMT Inhibitors | Multiple Linear Regression (MLR) | minHBint4, Wlambda1.unity | R² = 0.9328 | eurjchem.comresearchgate.net |

| Q²LOO = 0.9212 | ||||

| R²ext = 0.929 |

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-2,3-dihydro-1-benzofuran-7-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenols or reduction of benzofuran precursors. Key steps include:

- Demethylation : Use boron tribromide (BBr₃) in dichloromethane at 0°C to selectively remove methoxy groups while preserving the dihydrobenzofuran core .

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation can reduce ketones or unsaturated bonds in intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients is effective for isolating high-purity products .

Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature control to prevent side reactions, and stoichiometric ratios of reagents.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for ¹H; ~55 ppm for ¹³C) and dihydrobenzofuran ring protons (δ 2.5–4.0 ppm) .

- X-ray Diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the planar benzofuran unit and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion for C₁₀H₁₂O₃).

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Use chromatographic methods with detection limits tailored to sample type:

- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water mobile phases; detect at 280 nm (aromatic π→π* transitions) .

- GC-MS : Derivatize with BSTFA to improve volatility; monitor fragments at m/z 164 (benzofuran core) and 149 (methoxy loss) .

Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect conformational exchange broadening in dihydrobenzofuran protons at variable temperatures .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to identify discrepancies caused by crystal packing vs. solution-state conformers .

- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) to resolve electron density ambiguities in the methoxy group orientation .

Q. What strategies are effective for studying the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with absolute configuration assignments from X-ray data .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to isolate stereoisomers and determine ee via Mosher ester analysis .

Q. How can bioactivity studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like dihydroorotate dehydrogenase (DHODH) due to structural similarity to benzofuran inhibitors .

- Assay Design : Use fluorescence-based assays (e.g., NADH depletion) for IC₅₀ determination. Include positive controls (e.g., teriflunomide) .

- SAR Analysis : Synthesize analogs (e.g., halogenated or alkylated derivatives) and correlate substituent effects with activity trends .

Q. What are the challenges in analyzing environmental stability or degradation products of this compound?

- Methodological Answer :

- Photostability Tests : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS; identify quinone derivatives as major photoproducts .

- Oxidative Stress Studies : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate hydroxyl radical-mediated degradation; characterize products via HRMS .

- Ozone Reactivity : Correlate atmospheric ozone levels with decomposition rates using GC-MS, noting formation of carbonyl-containing fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.